1-Undecyne

Description

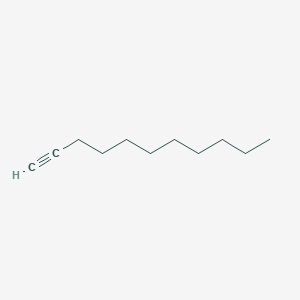

Structure

3D Structure

Properties

IUPAC Name |

undec-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-11H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSFLVNWJIEJRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062288 | |

| Record name | 1-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-98-3, 102681-76-5 | |

| Record name | 1-Undecyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Undecyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Undecyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-UNDECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y07U3Q24US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Undecyne: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2243-98-3

Synonyms: undec-1-yne, 1-Hendecyne, n-Nonylacetylene, Rutylidene

Abstract

This technical guide provides an in-depth overview of 1-Undecyne, a terminal alkyne with significant applications in organic synthesis and drug discovery. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and explores its relevance in the development of novel therapeutic agents. Furthermore, it includes diagrams of a relevant biosynthetic pathway and a common experimental workflow to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C₁₁H₂₀ and a molecular weight of 152.28 g/mol .[1] It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond at the first position of its eleven-carbon chain. This functional group is the primary site of its reactivity, making it a valuable building block in organic chemistry.

A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀ | [1] |

| Molecular Weight | 152.28 g/mol | [1] |

| CAS Number | 2243-98-3 | |

| Boiling Point | 195-196 °C at 760 mmHg | |

| Melting Point | -25 °C | |

| Density | 0.773 g/cm³ at 25 °C | |

| Refractive Index | 1.431 at 20 °C | |

| Flash Point | 65 °C | |

| Solubility | Miscible with acetone, ether, ethanol, and benzene. Slightly miscible with water. |

Experimental Protocols

Synthesis of this compound via Alkylation of Acetylene

The most common method for synthesizing this compound is through the alkylation of acetylene with a suitable nonyl halide, such as 1-bromononane. This reaction proceeds via the formation of an acetylide anion, which then acts as a nucleophile.

Materials:

-

Acetylene gas

-

Sodium amide (NaNH₂) in liquid ammonia or n-butyllithium (n-BuLi) in tetrahydrofuran (THF)

-

1-Bromononane

-

Anhydrous solvent (e.g., liquid ammonia or THF)

-

Apparatus for handling air- and moisture-sensitive reagents

Procedure:

-

Formation of the Acetylide Anion: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium amide in liquid ammonia at -78 °C. Bubble acetylene gas through the solution until the blue color of the solvated electrons disappears, indicating the formation of sodium acetylide. Alternatively, dissolve acetylene in anhydrous THF at -78 °C and add a solution of n-butyllithium dropwise.

-

Alkylation: To the freshly prepared acetylide solution, add 1-bromononane dropwise while maintaining the low temperature. The acetylide anion will displace the bromide ion in an Sₙ2 reaction.

-

Quenching and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as diethyl ether or pentane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.

Sonogashira Coupling of this compound with an Aryl Halide

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

-

Apparatus for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (5 mol%).

-

Addition of Reagents: Add the anhydrous solvent and the amine base. Stir the mixture at room temperature for 10-15 minutes.

-

Addition of this compound: Add this compound (1.2 eq) to the reaction mixture dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst residues.

-

Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

Terminal alkynes like this compound are valuable precursors in the synthesis of various pharmacologically active compounds. The Sonogashira coupling reaction, detailed above, is a key method for incorporating the undecynyl group into heterocyclic scaffolds common in medicinal chemistry.

One notable application is in the synthesis of quinoline-based antimalarial agents. The 4-aminoquinoline scaffold is the core of several established antimalarial drugs, including chloroquine. By using a halo-substituted quinoline derivative in a Sonogashira coupling with this compound, novel analogues can be synthesized. These modifications can alter the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially leading to improved efficacy or the ability to overcome drug resistance. For example, coupling this compound with a dihaloquinoline could serve as a starting point for creating new antimalarial candidates.

Signaling Pathways and Experimental Workflows

Biosynthesis of Terminal Alkyne-Containing Amino Acids

While this compound is a synthetic compound, the biosynthesis of terminal alkynes in nature provides a relevant biological context for the importance of this functional group. Certain bacteria and fungi can produce amino acids containing a terminal alkyne. The following diagram illustrates a recently discovered biosynthetic pathway starting from L-lysine.

Caption: Biosynthesis of a terminal alkyne amino acid from L-lysine.

Experimental Workflow for Sonogashira Coupling

The following diagram outlines the general workflow for a Sonogashira coupling reaction, a key experimental procedure involving this compound.

Caption: General workflow for a Sonogashira coupling reaction.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is incompatible with strong oxidizing agents. Safety glasses, gloves, and a lab coat should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile terminal alkyne that serves as a crucial building block in modern organic synthesis. Its utility in constructing complex molecular architectures, particularly through the Sonogashira coupling, makes it a valuable tool for researchers in academia and industry. For professionals in drug development, the ability to incorporate the undecynyl moiety into pharmacologically relevant scaffolds offers a promising avenue for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and applications, serving as a valuable resource for its effective utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 1-Undecyne from 1-Bromodecane and Acetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-undecyne, a terminal alkyne of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The primary route discussed is the alkylation of acetylene with 1-bromodecane, a robust and widely utilized carbon-carbon bond-forming reaction.

Reaction Principle and Signaling Pathway

The synthesis of this compound from 1-bromodecane and acetylene is a classic example of nucleophilic substitution, specifically an S(_N)2 reaction. The process is initiated by the deprotonation of acetylene, a weak acid, by a strong base to form a potent nucleophile, the acetylide anion. This anion then attacks the electrophilic carbon of 1-bromodecane, displacing the bromide ion and forming the desired carbon-carbon triple bond.

The reaction proceeds in two key steps:

-

Deprotonation of Acetylene: Acetylene, being more acidic than alkanes and alkenes, can be deprotonated by a sufficiently strong base, such as sodium amide (NaNH(_2)), typically in a solvent like liquid ammonia.[1][2] This acid-base reaction generates the sodium acetylide salt.

-

Nucleophilic Substitution (S(_N)2): The resulting acetylide anion is a powerful nucleophile and readily attacks the primary alkyl halide, 1-bromodecane.[1][3] The reaction follows an S(_N)2 pathway, where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the formation of this compound and sodium bromide as a byproduct. The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing side reaction with secondary and tertiary halides.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from 1-bromodecane and acetylene. The data is based on established procedures for the alkylation of acetylene with primary alkyl halides.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Bromodecane | 1.0 equivalent | General Procedure |

| Acetylene | Excess | General Procedure |

| Sodium Amide (NaNH(_2)) | 1.1 - 1.2 equivalents | General Procedure |

| Solvent | ||

| Liquid Ammonia (NH(_3)) | Anhydrous | General Procedure |

| Reaction Conditions | ||

| Temperature | -33 °C (boiling point of NH(_3)) | General Procedure |

| Reaction Time | 2 - 4 hours | General Procedure |

| Product | ||

| This compound (C(11)H({20})) | ||

| Molar Mass | 152.28 g/mol | |

| Boiling Point | 194-196 °C | |

| Yield | ||

| Typical Reported Yield | 70-85% | Estimated from similar reactions |

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

1-Bromodecane (purified by distillation)

-

Acetylene gas (purified by passing through a cold trap and a sulfuric acid trap)

-

Sodium amide (commercially available or freshly prepared)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dry ice/acetone bath

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Gas inlet tube

-

Dry ice condenser

-

Dropping funnel

Procedure:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future solvent, and a dry ice condenser is assembled. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Formation of Sodium Acetylide: The flask is cooled in a dry ice/acetone bath, and approximately 500 mL of anhydrous liquid ammonia is condensed into it. A small piece of sodium metal is added to the liquid ammonia, followed by a catalytic amount of ferric nitrate to initiate the formation of sodium amide. The solution will turn from a deep blue to a gray suspension upon complete formation of sodium amide. Alternatively, commercially available sodium amide can be carefully added. A stream of purified acetylene gas is then bubbled through the stirred suspension for about 30 minutes to ensure the formation of sodium acetylide.

-

Alkylation Reaction: A solution of 1-bromodecane (e.g., 0.1 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred suspension of sodium acetylide in liquid ammonia over a period of 1 hour. The reaction mixture is then stirred for an additional 2-3 hours, maintaining the temperature with the dry ice/acetone bath.

-

Workup: After the reaction is complete, the dry ice condenser is removed, and the ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining residue is cautiously treated with a saturated aqueous solution of ammonium chloride to quench any unreacted sodium amide. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated aqueous sodium chloride solution (brine), dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Safety Considerations

-

Sodium amide is a highly reactive and corrosive solid. It reacts violently with water. Handle with extreme care in an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Acetylene is a flammable gas and can form explosive acetylides with certain metals (e.g., copper, silver). Ensure that the apparatus is free of these metals.

-

The reaction should be carried out under an inert atmosphere to prevent side reactions and ensure safety.

This technical guide provides a detailed framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when carrying out this procedure.

References

An In-depth Technical Guide to the Physical Properties of 1-Undecyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecyne (C₁₁H₂₀) is a terminal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond at one end of the molecular chain.[1] This structural feature imparts unique reactivity, making it a valuable building block in organic synthesis. A thorough understanding of its physical properties is paramount for its effective handling, application in various reaction conditions, and for the purification of synthetic products. This guide provides a comprehensive overview of the boiling point and density of this compound, supported by experimental methodologies and a logical workflow for their determination.

Core Physical Properties

The primary physical characteristics of this compound are its boiling point and density. These properties are crucial for a range of laboratory and industrial applications, from reaction setup to purification processes like distillation.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 195-196 °C | at 760 mmHg[2] |

| 73 °C | at 10 mmHg[3][4] | |

| Density | 0.773 g/cm³ | at 25 °C[2] |

| Molecular Weight | 152.28 g/mol | |

| Melting Point | -25 °C |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the generalized experimental protocols for determining the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, which has a relatively high boiling point at atmospheric pressure, distillation and Thiele tube methods are commonly employed.

1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure liquid or for separating a volatile liquid from a non-volatile solute.[5]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound (at least 5 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[6]

-

The apparatus is assembled as per a standard simple distillation setup, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature reading is the boiling point of the liquid at the recorded atmospheric pressure.[5][6]

-

2. Thiele Tube Method

This micro-scale method is advantageous when only a small amount of the substance is available.[6]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing a high-boiling mineral oil.

-

The Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

-

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. For a liquid like this compound, this can be determined with high accuracy using straightforward laboratory techniques.

-

Apparatus: A pycnometer or a graduated cylinder and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[7]

-

A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[7]

-

The graduated cylinder containing the liquid is re-weighed.[7]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its volume. For higher accuracy, a pycnometer is used, which is a flask with a specific, accurately known volume.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. This compound | C11H20 | CID 75249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (2243-98-3) for sale [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1-Undecyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-undecyne in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative data and furnishes a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, a representative reaction workflow involving this compound, relevant to synthetic chemistry and drug development, is provided.

Quantitative Solubility Data

| Solvent | IUPAC Name | Polarity | Qualitative Solubility of this compound |

| Acetone | Propan-2-one | Polar aprotic | Miscible[1][2][3] |

| Diethyl Ether | Ethoxyethane | Non-polar | Miscible[1][2][3] |

| Ethanol | Ethanol | Polar protic | Miscible[1][2][3] |

| Benzene | Benzene | Non-polar | Miscible[1][2][3] |

| Chloroform | Trichloromethane | Polar aprotic | Soluble[2] |

| Methanol | Methanol | Polar protic | Sparingly Soluble[2] |

| Hexane | Hexane | Non-polar | Soluble (predicted based on "like dissolves like") |

| Toluene | Toluene | Non-polar | Soluble (predicted based on "like dissolves like") |

| Water | Water | Polar protic | Slightly miscible/Insoluble[1][2][3] |

Note on Predicted Solubility: The solubility of this compound in hexane and toluene is predicted to be high ("soluble") based on the chemical principle of "like dissolves like." this compound is a long-chain terminal alkyne, making it a non-polar molecule. Hexane and toluene are also non-polar solvents, and therefore, are expected to be excellent solvents for this compound.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method and Gas Chromatography

This section details a standardized experimental procedure for the quantitative determination of the solubility of this compound, a liquid, in an organic solvent.

Principle

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent.[4][5][6][7] An excess of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as gas chromatography (GC).[8][9]

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, ethanol)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE septa)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-1 or a mid-polar column like DB-17)

-

Analytical balance

Procedure

1. Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume or mass of the organic solvent to the vial. The amount of this compound should be sufficient to ensure that a separate phase of undissolved this compound is visible after equilibration.

-

Securely seal the vial to prevent any loss of solvent or solute due to evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of this compound in the solvent has reached a plateau, indicating equilibrium.

2. Sample Preparation for Analysis:

-

Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed for a period to allow for phase separation.

-

To further separate the undissolved this compound, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining micro-droplets of undissolved this compound.

3. Quantitative Analysis by Gas Chromatography (GC):

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations. These standards should bracket the expected solubility of this compound.

-

GC Analysis:

-

Inject a known volume of each standard solution into the GC-FID system to generate a calibration curve of peak area versus concentration.

-

Inject a known volume of the filtered saturated solution of this compound into the GC-FID system.

-

Record the peak area corresponding to this compound in the chromatogram.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualization of a Key Reaction: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[10][11][12] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11][12] this compound, as a terminal alkyne, is an excellent substrate for this reaction.

Below is a Graphviz diagram illustrating the general workflow of a Sonogashira coupling reaction between this compound and an aryl iodide.

References

- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound [chembk.com]

- 3. This compound | 2243-98-3 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Theoretical Studies on the Reactivity of 1-Undecyne: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecyne (C₁₁H₂₀) is a terminal alkyne that serves as a versatile building block in organic synthesis.[1][2] Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton, making it a valuable substrate for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity, focusing on key reaction classes relevant to pharmaceutical and materials science research. This document outlines detailed experimental protocols for seminal reactions, presents quantitative data where available, and visualizes reaction pathways and workflows to facilitate a deeper understanding of the underlying chemical principles.

Core Reactivity of the Alkyne Moiety

The triple bond of this compound consists of one sigma (σ) bond and two pi (π) bonds. The high electron density of the π-systems makes the alkyne group susceptible to attack by electrophiles. Furthermore, the sp-hybridized carbon atom of the terminal alkyne exhibits significant s-character, rendering the attached hydrogen atom acidic and amenable to deprotonation by a suitable base. This dual reactivity allows for both addition reactions across the triple bond and functionalization at the terminal carbon.

Key Reactions of this compound

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] The reaction is highly valued in drug discovery and materials science for the synthesis of conjugated enynes and arylalkynes.

Data Presentation: Illustrative Yields for Sonogashira Coupling of this compound

| Entry | Aryl Halide | Catalyst System | Solvent | Base | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | THF | Diisopropylamine | ~89 (Illustrative)[6] |

| 2 | Bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Not specified |

| 3 | 4-Iodoanisole | NiCl₂ / 1,10-phenanthroline | DMAc | KF | Not specified |

| 4 | 4-Bromo-trifluorotoluene | Pd(OAc)₂ / XPhos | Toluene | K₃PO₄ | Not specified |

Note: The yields presented are illustrative and based on general procedures for Sonogashira couplings. Actual yields with this compound may vary depending on the specific reaction conditions and substrates used.

Experimental Protocol: General Procedure for Sonogashira Coupling

A representative procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or triethylamine under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.025-0.1 eq).[6]

-

Add the amine base (e.g., diisopropylamine or triethylamine, 2.0-7.0 eq).[6]

-

To this mixture, add the terminal alkyne (e.g., this compound, 1.1-1.2 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues.[6]

-

Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualization: Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Hydration

The hydration of this compound involves the addition of water across the triple bond to form a carbonyl compound. This reaction can be catalyzed by acids, often in the presence of a mercury(II) salt, or by other transition metal catalysts. The regioselectivity of the hydration is a key consideration, leading to either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).[7][8]

-

Markovnikov Hydration: In the presence of acid and a mercury(II) catalyst, water adds to the more substituted carbon of the alkyne, leading to the formation of an enol that tautomerizes to the more stable 2-undecanone.[7]

-

Anti-Markovnikov Hydration: This is typically achieved through a hydroboration-oxidation sequence. A sterically hindered borane reagent adds to the terminal carbon of this compound, and subsequent oxidation yields the corresponding aldehyde, undecanal.[9]

Data Presentation: Regioselectivity in the Hydration of Terminal Alkynes (Illustrative)

| Entry | Reaction | Catalyst/Reagent | Product | Regioselectivity |

| 1 | Markovnikov Hydration | H₂SO₄, H₂O, HgSO₄ | 2-Undecanone | High (Illustrative) |

| 2 | Anti-Markovnikov Hydration | 1. Disiamylborane 2. H₂O₂, NaOH | Undecanal | High (Illustrative) |

Note: The regioselectivity is generally high for terminal alkynes under these conditions.

Experimental Protocol: General Procedure for Markovnikov Hydration

-

To a round-bottom flask, add the terminal alkyne (e.g., this compound).

-

Add a mixture of water and a suitable co-solvent (e.g., methanol or THF).

-

Carefully add a catalytic amount of sulfuric acid and mercury(II) sulfate.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.

Mandatory Visualization: Hydration of this compound

Caption: Pathways for Markovnikov and anti-Markovnikov hydration of this compound.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across the triple bond of this compound, typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[10] This reaction is a highly efficient method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of the reaction are influenced by the choice of catalyst and silane. For terminal alkynes like this compound, the reaction can yield α- and β-vinylsilanes with (E) or (Z) stereochemistry.

Data Presentation: Illustrative Product Ratios in Hydrosilylation of Terminal Alkynes

| Entry | Catalyst | Silane | Major Product | Regio/Stereo-selectivity |

| 1 | Karstedt's Catalyst | HSi(OEt)₃ | (E)-β-vinylsilane | High (Illustrative)[10] |

| 2 | Ni(acac)₂ / Ligand | PhSiH₃ | α-vinylsilane | Varies with ligand (Illustrative)[11] |

| 3 | Rhodium Complex | HSiEt₃ | (Z)-β-vinylsilane | Varies with catalyst (Illustrative) |

Note: The selectivity of hydrosilylation is highly dependent on the specific catalyst, silane, and reaction conditions.

Experimental Protocol: General Procedure for Platinum-Catalyzed Hydrosilylation

-

To a flame-dried Schlenk flask under an inert atmosphere, add the terminal alkyne (e.g., this compound, 1.0 eq).

-

Add a suitable anhydrous solvent (e.g., toluene or THF).

-

Add the silane (e.g., triethoxysilane, 1.1 eq) to the stirred solution.

-

Add the platinum catalyst (e.g., Karstedt's catalyst, in ppm to mol% range) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or NMR.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization: Hydrosilylation of this compound

Caption: Possible products from the hydrosilylation of this compound.

Reduction

The triple bond of this compound can be fully or partially reduced to yield an alkane or an alkene, respectively. The stereochemical outcome of the partial reduction is highly dependent on the choice of reagents.

-

Complete Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the alkyne to the corresponding alkane, undecane.[2]

-

Partial Reduction to a cis-Alkene: The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), results in the syn-addition of hydrogen to afford the cis-alkene, (Z)-1-undecene.

-

Partial Reduction to a trans-Alkene: Dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, proceeds via a radical anion intermediate to produce the trans-alkene, (E)-1-undecene.

Data Presentation: Stereoselectivity in the Partial Reduction of Alkynes (Illustrative)

| Entry | Reagents | Product | Stereoselectivity |

| 1 | H₂, Pd/C | Undecane | N/A |

| 2 | H₂, Lindlar's Catalyst | (Z)-1-Undecene | High (cis) |

| 3 | Na, NH₃(l) | (E)-1-Undecene | High (trans) |

Experimental Protocol: General Procedure for Complete Reduction (Catalytic Hydrogenation)

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (5-10 wt%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by analytical techniques (GC or NMR).

-

Once the reaction is complete, carefully vent the hydrogen and filter the mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude undecane, which can be purified by distillation if necessary.

Mandatory Visualization: Reduction Pathways of this compound

Caption: Selective reduction pathways for this compound.

1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (such as an azide) and a dipolarophile (such as an alkyne) to form a five-membered heterocyclic ring.[3][8] The reaction of this compound with an organic azide, for instance, benzyl azide, yields a 1,2,3-triazole. This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity (favoring the 1,4-isomer), and mild reaction conditions.[12]

Data Presentation: Illustrative Yields for 1,3-Dipolar Cycloaddition of Terminal Alkynes

| Entry | Azide | Catalyst | Solvent | Product | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-nonyl-1H-1,2,3-triazole | High (Illustrative)[13] |

| 2 | Phenyl Azide | RuCl(COD)Cp* | DCE | Mixture of regioisomers | Not specified[13] |

Note: The copper-catalyzed reaction is highly regioselective for the 1,4-disubstituted triazole.

Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vessel, dissolve the terminal alkyne (e.g., this compound, 1.0 eq) and the organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

-

To this solution, add a catalytic amount of copper(II) sulfate pentahydrate (e.g., 1-5 mol%).

-

Add a reducing agent, such as sodium ascorbate (e.g., 5-10 mol%), to generate the active copper(I) species in situ.

-

Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting triazole can be purified by column chromatography or recrystallization.

Mandatory Visualization: 1,3-Dipolar Cycloaddition of this compound

Caption: Regiochemical outcomes of the 1,3-dipolar cycloaddition of this compound.

Conclusion

This compound is a highly versatile and reactive molecule, offering numerous avenues for the synthesis of complex organic structures. The reactions detailed in this guide—Sonogashira coupling, hydration, hydrosilylation, reduction, and 1,3-dipolar cycloaddition—represent a fundamental toolkit for chemists in academia and industry. While general principles of reactivity are well-established for terminal alkynes, this guide highlights the need for more systematic studies on this compound itself to generate comprehensive, comparative quantitative data. Such data would be invaluable for optimizing reaction conditions and for the rational design of synthetic routes in drug development and materials science. The provided protocols and visualizations serve as a robust foundation for further experimental exploration of this compound's rich and varied chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. leah4sci.com [leah4sci.com]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 13. ineosopen.org [ineosopen.org]

The Enduring Allure of the Triple Bond: A Technical Guide to the Discovery and History of Long-Chain Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Long-chain terminal alkynes, organic molecules characterized by a carbon-carbon triple bond at the end of a lengthy aliphatic chain, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Their unique linear geometry and the reactivity of the terminal C-H bond make them invaluable building blocks in the construction of complex molecular architectures and versatile tools for probing biological systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and characterization of these remarkable compounds, with a focus on their applications in drug development.

A Historical Perspective: From Natural Products to Synthetic Workhorses

The story of long-chain terminal alkynes is intertwined with the exploration of natural products. In the mid-20th century, the pioneering work of chemists like Ferdinand Bohlmann led to the isolation and characterization of a vast array of naturally occurring polyynes from various plant species, particularly within the Asteraceae and Umbelliferae families.[1][2] These discoveries revealed the existence of complex molecules with multiple acetylene units, sparking interest in their unique chemical properties and potential biological activities.

The development of synthetic methodologies to construct these and other alkyne-containing molecules has been a cornerstone of modern organic chemistry. Early methods often relied on harsh reaction conditions. However, the latter half of the 20th century saw the emergence of more reliable and versatile reactions that have become the bedrock of terminal alkyne synthesis.

Key Synthetic Methodologies

The synthesis of long-chain terminal alkynes is primarily achieved through three main strategies: double dehydrohalogenation of dihalides, and the one-carbon homologation of aldehydes via the Corey-Fuchs reaction or the Ohira-Bestmann modification.

Double Dehydrohalogenation of Dihalides

One of the classical methods for introducing a triple bond is through the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide.[3] This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) in liquid ammonia.[4]

Reaction Scheme: R-CHX-CH₂X (vicinal dihalide) or R-CH₂-CHX₂ (geminal dihalide) + 2 NaNH₂ → R-C≡CH + 2 NaX + 2 NH₃

The reaction proceeds via two successive E2 elimination steps. While effective, the use of very strong bases can sometimes lead to isomerization of the terminal alkyne to a more stable internal alkyne.

The Corey-Fuchs Reaction

Developed by E.J. Corey and P.L. Fuchs in 1972, this two-step protocol provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[5][6] The first step involves the conversion of the aldehyde to a 1,1-dibromoalkene using a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide. The subsequent treatment of the dibromoalkene with a strong base, typically n-butyllithium, induces a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[6][7]

The Ohira-Bestmann Modification

A milder alternative to the Corey-Fuchs reaction is the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.[8][9] This one-pot procedure utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert an aldehyde directly into a terminal alkyne in the presence of a mild base like potassium carbonate in methanol.[8][10] This method is often preferred for its operational simplicity and compatibility with a wider range of functional groups.

Quantitative Comparison of Synthetic Methods

The choice of synthetic route often depends on the specific substrate, desired scale, and available reagents. The following table summarizes typical yields for the synthesis of various long-chain terminal alkynes using the aforementioned methods.

| Target Alkyne | Starting Material | Method | Yield (%) | Reference(s) |

| 1-Octyne | 1,2-Dibromooctane | Dehydrohalogenation | ~65% | [11] |

| 1-Decyne | Nonanal | Corey-Fuchs | 80-95% | [10] |

| 1-Dodecyne | Undecanal | Corey-Fuchs | 80% | [7] |

| 1-Tetradecyne | Tridecanal | Ohira-Bestmann | 85-95% | [9] |

| 1-Hexadecyne | Pentadecanal | Ohira-Bestmann | ~90% | [9] |

Detailed Experimental Protocols

General Protocol for the Corey-Fuchs Reaction

Step 1: Synthesis of the 1,1-Dibromoalkene

-

To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 eq).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add the long-chain aldehyde (1.0 eq) in dry DCM to the solution.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate and purify the crude product by silica gel chromatography to obtain the 1,1-dibromoalkene.

Step 2: Synthesis of the Terminal Alkyne

-

Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (2.1 eq) while maintaining the temperature at -78 °C.

-

Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

General Protocol for the Ohira-Bestmann Reaction

-

To a solution of the long-chain aldehyde (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

-

To this suspension, add the Ohira-Bestmann reagent (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[10]

General Protocol for Double Dehydrohalogenation

-

In a flask equipped with a dry-ice condenser, add liquid ammonia and a catalytic amount of iron(III) nitrate.

-

Slowly add sodium metal in small pieces until a persistent blue color is observed, then add the remaining sodium. Allow the mixture to stir until the blue color disappears, indicating the formation of sodium amide.

-

Add the vicinal dihalide (1.0 eq) dropwise to the sodium amide solution.

-

Stir the reaction mixture for several hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution, followed by the careful addition of water.

-

Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the terminal alkyne.

Spectroscopic Characterization

The identification and characterization of long-chain terminal alkynes rely heavily on spectroscopic techniques, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The most characteristic IR absorption bands for terminal alkynes are:

-

≡C-H stretch: A sharp, strong band appearing around 3300 cm⁻¹.[12]

-

C≡C stretch: A weak to medium band in the region of 2140-2100 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

The acetylenic proton (≡C-H) typically resonates in the range of δ 1.8-3.0 ppm as a triplet due to coupling with the adjacent methylene protons.[13]

¹³C NMR:

-

The sp-hybridized carbons of the terminal alkyne give rise to two distinct signals:

The following table provides a summary of characteristic spectroscopic data for selected long-chain terminal alkynes.

| Alkyne | ≡C-H Stretch (IR, cm⁻¹) | C≡C Stretch (IR, cm⁻¹) | ≡C-H (¹H NMR, ppm) | ≡C-H (¹³C NMR, ppm) | R-C≡ (¹³C NMR, ppm) | Reference(s) |

| 1-Octyne | ~3310 | ~2120 | ~1.9 (t) | ~68.1 | ~84.6 | [12] |

| 1-Decyne | ~3312 | ~2118 | ~1.9 (t) | 68.1 | 84.7 | [13][15] |

| 1-Dodecyne | ~3311 | ~2119 | ~1.9 (t) | 68.1 | 84.7 | |

| 1-Tetradecyne | ~3311 | ~2119 | ~1.9 (t) | 68.1 | 84.7 | |

| 1-Hexadecyne | ~3311 | ~2119 | ~1.9 (t) | 68.1 | 84.7 | [16] |

Applications in Drug Development and as Biological Probes

The terminal alkyne functionality is a privileged motif in medicinal chemistry and drug design. Several FDA-approved drugs contain a terminal alkyne, which can contribute to the molecule's binding affinity, metabolic stability, or serve as a reactive handle.[17]

A prominent example is Ethinylestradiol , a synthetic estrogen widely used in oral contraceptives.[18][19] The ethynyl group at the C17 position of the steroid scaffold enhances the molecule's oral bioavailability and metabolic stability compared to its natural counterpart, estradiol.[20] Ethinylestradiol exerts its effect by binding to estrogen receptors, which in turn modulate the transcription of target genes, ultimately leading to the inhibition of ovulation.[19][20]

While long-chain terminal alkynes are not typically direct participants in cellular signaling pathways, their terminal alkyne group serves as a powerful bioorthogonal handle. This allows for their use in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach reporter molecules (e.g., fluorophores, biotin) to biomolecules of interest.[21] This strategy is extensively used to study cellular processes, including signaling pathways. For instance, long-chain fatty acids or lipids tagged with a terminal alkyne can be used as metabolic probes to track their uptake, trafficking, and incorporation into complex lipids, providing insights into lipid signaling and metabolism.[22][23][24]

Visualizing Chemical Transformations and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the mechanisms of key synthetic reactions and a representative workflow for the application of long-chain terminal alkynes as biological probes.

Caption: The two-step mechanism of the Corey-Fuchs reaction.

Caption: The mechanism of the Ohira-Bestmann reaction.

Caption: A workflow for probing lipid metabolism with a terminal alkyne.

Conclusion

Long-chain terminal alkynes have evolved from being curiosities of the natural world to indispensable tools in the hands of chemists and biologists. Their rich history is a testament to the relentless pursuit of synthetic innovation. The robust and versatile methods for their synthesis, coupled with their unique spectroscopic signatures, have solidified their importance. In the realm of drug development, the terminal alkyne continues to be a valuable functional group for enhancing the properties of therapeutic agents. Furthermore, its role as a bioorthogonal handle has opened new frontiers in our ability to visualize and understand complex biological processes, ensuring that the simple yet powerful carbon-carbon triple bond will remain a central feature in chemical and biomedical research for years to come.

References

- 1. Obituary, Phytochemistry 1992, 729 [bohlmann-ban.de]

- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. US3829522A - Synthesis of alkynes by dehydrohalogenation - Google Patents [patents.google.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 1-Decyne | C10H18 | CID 12997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. 1-Hexadecyne | C16H30 | CID 12396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. bmse000487 1-Hexadecanol at BMRB [bmrb.io]

- 18. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 20. selleckchem.com [selleckchem.com]

- 21. 1-Hexadecyne [webbook.nist.gov]

- 22. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Unique Spectral Features of Terminal Alkynes

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. Terminal alkynes (R-C≡C-H), with their unique electronic and structural properties, are crucial building blocks in organic synthesis and medicinal chemistry. Their unambiguous identification is facilitated by a distinct set of spectral features across various analytical techniques. This in-depth technical guide outlines the characteristic spectroscopic signatures of terminal alkynes in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, providing a foundational reference for their identification and characterization.

Data Presentation: Spectroscopic Signatures of Terminal Alkynes

The following tables summarize the key quantitative data for the spectroscopic analysis of terminal alkynes, offering a clear comparison of their characteristic features.

Table 1: Infrared (IR) Spectroscopy

| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| ≡C-H Stretch | 3330 - 3260 | Strong, Sharp | This is a highly diagnostic peak for terminal alkynes and is one of the most reliable methods for their identification.[1][2] |

| C≡C Stretch | 2260 - 2100 | Weak to Medium | The intensity is greater for terminal alkynes compared to internal alkynes.[2][3] In symmetrical or near-symmetrical internal alkynes, this peak may be absent.[1] |

| ≡C-H Bend | 700 - 610 | Strong, Broad | This bending vibration provides further evidence for the presence of a terminal alkyne.[1][2] |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Acetylenic (≡C-H) | 2.0 - 3.0 | Triplet (if coupled to a CH₂ group) | ~2.5 (⁴J) | The chemical shift is notably upfield compared to vinylic protons due to the magnetic anisotropy of the triple bond.[1][4][5] Long-range coupling is a characteristic feature.[1][6] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon Type | Chemical Shift (δ, ppm) | Notes |

| Substituted Alkynyl (R-C ≡) | 85 - 75 | The chemical shift of the sp-hybridized carbons in terminal alkynes appears in a distinct region of the spectrum.[6][7] |

| Terminal Alkynyl (≡C -H) | 75 - 65 | This carbon is typically more shielded (further upfield) than the substituted alkynyl carbon.[6] |

Table 4: Raman Spectroscopy

| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C≡C Stretch | 2150 - 2100 | Strong | In contrast to IR spectroscopy, the C≡C stretch in terminal alkynes gives a strong signal in Raman spectroscopy, making it a powerful complementary technique.[8][9] The signal is located in a region of the spectrum that is relatively free from interference from other biomolecular vibrations.[10][11] |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectral data. The following are generalized protocols for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a terminal alkyne to identify the characteristic ≡C-H and C≡C stretching vibrations.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample (typically 1-10% w/v) in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., carbon tetrachloride or chloroform). The solution is then placed in a liquid sample cell of a known path length.

-

Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[12]

-

Solid (Nujol Mull): Grind a small amount of the solid sample with a drop of Nujol (a mineral oil) to form a paste. Spread the paste thinly between two salt plates.[12]

-

-

Instrument Setup:

-

Perform a background scan with the empty spectrometer or with the pure solvent/KBr pellet to subtract any atmospheric or solvent absorptions.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and the number of scans to be averaged for a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a terminal alkyne to determine the chemical shifts and coupling constants of the acetylenic proton and carbons.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.[13]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Set the number of scans (typically 8-16 for ¹H) and the relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Data Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set a wider spectral width (e.g., 0-220 ppm).[7]

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 128 or more) is typically required for ¹³C due to its lower natural abundance and sensitivity.[13]

-

Acquire the FID.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity of the atoms.

-

Identify the chemical shifts of the sp-hybridized carbons in the ¹³C spectrum.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum of a terminal alkyne, focusing on the strong C≡C stretching vibration.

Methodology:

-

Sample Preparation:

-

Samples can be in the form of liquids, solutions, or solids.

-

Liquids or solutions are typically placed in a glass capillary tube or a cuvette.

-

Solid samples can be analyzed directly.

-

-

Instrument Setup:

-

Choose an appropriate excitation laser wavelength (e.g., 532 nm, 633 nm, or 785 nm) to avoid fluorescence from the sample.

-

Calibrate the spectrometer using a known standard (e.g., silicon or cyclohexane).

-

-

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Acquire the Raman scattered light using a high-sensitivity detector (e.g., a CCD camera).

-

Set the acquisition time and the number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the strong Raman band corresponding to the C≡C stretch (around 2100 cm⁻¹).

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the spectral characterization of terminal alkynes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-Undecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability, high yield, and compatibility with a wide range of functional groups have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Undecyne, a terminal alkyne with a nine-carbon chain, is a versatile building block in CuAAC reactions, allowing for the introduction of a lipophilic tail into target molecules. This feature is particularly useful in the development of molecular probes for cellular imaging and in the synthesis of drug candidates with modified pharmacokinetic properties.

These application notes provide detailed protocols and quantitative data for the use of this compound in CuAAC reactions, catering to the needs of researchers in academia and industry.

Data Presentation: Quantitative Reaction Parameters

The efficiency of the CuAAC reaction with this compound is influenced by several factors, including the choice of catalyst, solvent, and reaction time. The following tables summarize typical quantitative data for the reaction of this compound with a model azide, benzyl azide, under various conditions.

Table 1: Influence of Catalyst System on the CuAAC Reaction of this compound

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuSO₄·5H₂O / Sodium Ascorbate | 1-5 | t-BuOH/H₂O (1:1) | Room Temp | 1 - 4 | >95 |

| CuI | 1-5 | CH₂Cl₂ | Room Temp | 12 - 24 | ~90 |

| Copper-on-Charcoal | 10 | DCM | 110 (Flow) | < 3 min | >90[5] |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.0025 - 0.005 | Neat | Room Temp - 50 | 24 - 48 | >90[6] |

Table 2: Effect of Solvent on the CuAAC Reaction of this compound with Benzyl Azide

| Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

| t-BuOH/H₂O (1:1) | CuSO₄·5H₂O / NaAsc | Room Temp | 2 | >95 |

| Dichloromethane (DCM) | CuI | Room Temp | 24 | ~90 |

| Dimethyl Sulfoxide (DMSO) | CuSO₄·5H₂O / NaAsc | Room Temp | 4 | >90 |

| Water (with ligand) | CuSO₄·5H₂O / NaAsc | Room Temp | 1 | >95 |

| Cyrene™ | CuI | 30 | 12 | >90[7] |

Experimental Protocols

The following are detailed protocols for conducting the CuAAC reaction with this compound for both general organic synthesis and bioconjugation applications.

Protocol 1: General Synthesis of 1-Benzyl-4-nonyl-1H-1,2,3-triazole

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted triazole using this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (NaAsc)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add CuSO₄·5H₂O (0.01-0.05 eq).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Bioconjugation of an Azide-Modified Biomolecule with this compound

This protocol outlines a general procedure for the bioconjugation of a biomolecule containing an azide group with this compound. This is particularly relevant for introducing a hydrophobic aliphatic chain for applications such as membrane anchoring or interaction with hydrophobic protein pockets.

Materials:

-

Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Sodium ascorbate (NaAsc)

-

Aminoguanidine hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare stock solutions of all reagents in an appropriate buffer (e.g., PBS).

-

In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound to the desired final concentrations.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[8]

-

Add the CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.[9]

-

Add aminoguanidine to a final concentration of 1-5 mM.[8]

-

Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-5 mM.[8]

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Incubation at 37°C can sometimes accelerate the reaction.

-

Monitor the conjugation efficiency using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the resulting bioconjugate using a suitable method to remove the catalyst and excess reagents.

Mandatory Visualizations

Experimental Workflow for Cell Surface Labeling

The following diagram illustrates a typical experimental workflow for the metabolic labeling of cell-surface glycans with an azide-modified sugar, followed by CuAAC-mediated conjugation with a this compound-functionalized probe. This technique can be used to study glycan trafficking and localization.

References

- 1. Click Chemistry [organic-chemistry.org]